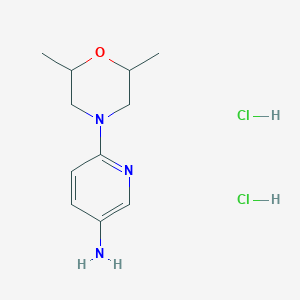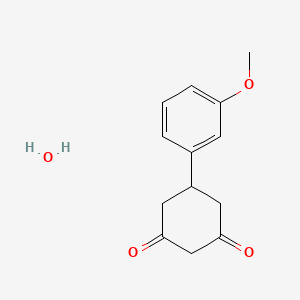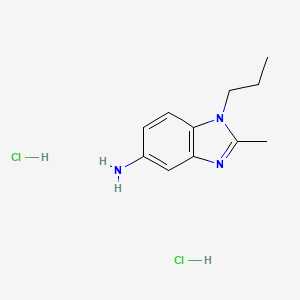
6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Descripción general
Descripción
6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine involves several steps, including the reaction of 2-chloro-6-methylpyrimidine with 3-aminophenylboronic acid in the presence of a palladium catalyst. More detailed synthesis methods and conditions can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular structure of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine consists of a pyrimidine ring attached to a 3-chlorophenyl group . The InChI code for this compound is 1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) .Aplicaciones Científicas De Investigación
Anticancer Activity
6-(3-Chlorophenyl)pyrimidine-2,4-diamine: has shown promising activity against several types of cancer cells. It has been tested in experimental models, including cell culture assays and animal models. The compound’s potential to inhibit various cancer targets, such as tyrosine kinase and cyclin-dependent kinase, makes it a valuable candidate for developing new anticancer therapies .
Antiviral Properties
Pyrimidine derivatives, including 6-(3-Chlorophenyl)pyrimidine-2,4-diamine , have been recognized for their antiviral activities. They can serve as a scaffold for designing drugs targeting various viral infections .
CNS Depressive Effects
Studies indicate that compounds like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine possess CNS depressive properties, which could be harnessed for therapeutic applications in conditions characterized by excessive neuronal activity .
Anticonvulsant Potential
The anticonvulsant activity of pyrimidine derivatives makes 6-(3-Chlorophenyl)pyrimidine-2,4-diamine a compound of interest for epilepsy research and drug development .
Analgesic Uses
Due to its analgesic properties, this compound could be explored for pain management solutions, offering an alternative to traditional painkillers with different side effect profiles .
Antidepressant Effects
Lastly, the antidepressant potential of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is another area of interest. Its impact on neurotransmitter systems could lead to new treatments for depression .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-chlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHOEPQKNFPIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)pyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



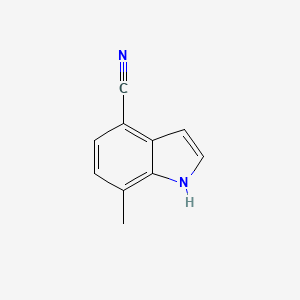

![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)
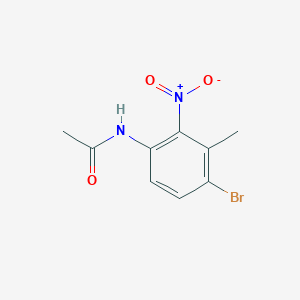
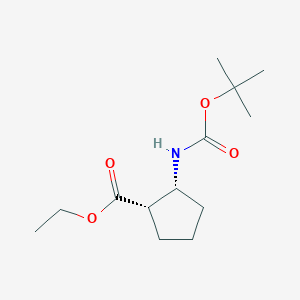
![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
